

Application Notes and Protocols: Kinetic Modeling of Reactive Red 35 Adsorption

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reactive Red 35

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Introduction

Reactive dyes, such as Reactive Red 35 (RR35), are widely used in the textile industry and can be a significant source of water pollution. The removal of these dyes from industrial effluents is a critical environmental concern. Adsorption is a promising method for dye removal due to its efficiency and the potential for using low-cost adsorbents. Understanding the kinetics of the adsorption process is essential for designing and optimizing effective wastewater treatment systems.

This document provides detailed protocols and application notes for studying the kinetic modeling of Reactive Red 35 adsorption onto a selected adsorbent. It outlines the experimental procedures for conducting batch adsorption studies and the subsequent analysis of the kinetic data using common models: the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models.

Experimental Protocols

This section details the methodology for investigating the adsorption kinetics of Reactive Red 35. The following protocol is a general guideline and can be adapted based on the specific adsorbent used.

Materials and Reagents

- Adsorbent: Eggshell Powder (ESP) is used here as an example of a low-cost, readily available adsorbent.^[1] The adsorbent should be prepared by washing, drying, and grinding to a uniform particle size.
- Adsorbate: Reactive Red 35 (RR35) dye. A stock solution of a known concentration (e.g., 1000 mg/L) is prepared by dissolving a precise amount of RR35 in deionized water.
- Chemicals: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.

Adsorbent Preparation

- Collect and thoroughly wash eggshells with deionized water to remove any impurities.
- Dry the cleaned eggshells in an oven at a specified temperature (e.g., 105°C) for 24 hours.
- Grind the dried eggshells using a mortar and pestle or a mechanical grinder.
- Sieve the ground powder to obtain a desired particle size (e.g., 105 μm).^[1]

Batch Adsorption Kinetic Experiments

- Prepare a series of flasks containing a fixed volume of RR35 solution of a specific initial concentration (e.g., 100 mL of 50 mg/L).
- Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH. The optimal pH for RR35 removal using eggshell powder has been reported to be around 3.^[1]
- Add a predetermined amount of the adsorbent (e.g., 2 g/L) to each flask.
- Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 30°C).
- Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).
- Separate the adsorbent from the solution by centrifugation or filtration.
- Analyze the remaining concentration of RR35 in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye.

Data Analysis

The amount of dye adsorbed per unit mass of adsorbent at time t (q_t , in mg/g) is calculated using the following equation:

$$q_t = (C_0 - C_t) * V / W$$

Where:

- C_0 is the initial dye concentration (mg/L).
- C_t is the dye concentration at time t (mg/L).
- V is the volume of the solution (L).
- W is the mass of the adsorbent (g).

Kinetic Models

The experimental data are then fitted to kinetic models to understand the adsorption mechanism.

Pseudo-First-Order Model

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The linear form of the equation is:

$$\log(q_e - q_t) = \log(q_e) - (k_1 / 2.303) * t$$

Where:

- q_e is the amount of dye adsorbed at equilibrium (mg/g).
- k_1 is the pseudo-first-order rate constant (min⁻¹).

A plot of $\log(q_e - q_t)$ versus t should give a straight line with a slope of $-k_1/2.303$ and an intercept of $\log(q_e)$.

Pseudo-Second-Order Model

The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. The linear form is:

$$t / q_t = 1 / (k_2 * q_e^2) + (1 / q_e) * t$$

Where:

- k_2 is the pseudo-second-order rate constant (g/mg·min).

A plot of t/q_t versus t should yield a straight line with a slope of $1/q_e$ and an intercept of $1/(k_2 * q_e^2)$. The pseudo-second-order model was found to be a good fit for the adsorption of RR35 onto eggshell powder.[\[1\]](#)

Intra-particle Diffusion Model

This model is used to identify the diffusion mechanism and rate-controlling steps. The equation is:

$$q_t = k_{id} * t^{0.5} + C$$

Where:

- k_{id} is the intra-particle diffusion rate constant (mg/g·min^{0.5}).
- C is the intercept, which is related to the thickness of the boundary layer.

A plot of q_t versus $t^{0.5}$ is made. If the plot is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. If the plot shows multi-linear portions, it indicates that the adsorption process is governed by more than one diffusion step.[\[2\]](#)

Data Presentation

The quantitative data obtained from the kinetic modeling should be summarized in tables for clear comparison.

Table 1: Kinetic Parameters for the Adsorption of Reactive Red 35 onto Eggshell Powder

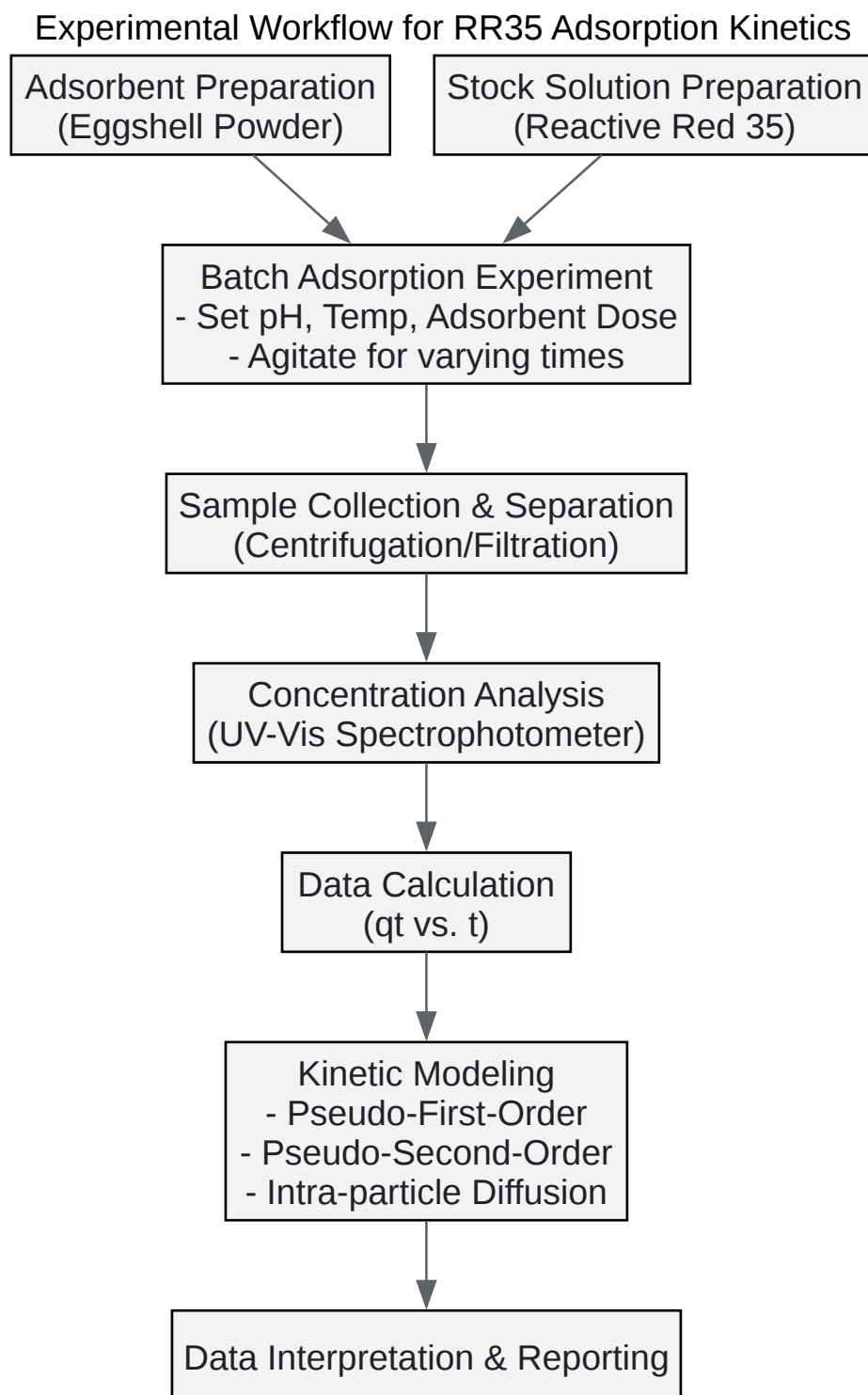
Initial Concentration (mg/L)	Adsorbent Dose (g/L)	pH	Temperature (°C)	Kinetic Model	q _e ,exp (mg/g)	q _e ,cal (mg/g)	k ₁ (min ⁻¹)	k ₂ (g/mg·min)	k _{id} (mg/g·min ^{0.5})	R ²
50	20	7.3	Ambient	Pseudo-First-Order	2.215	-	-	-	-	-
50	20	7.3	Ambient	Pseudo-Second-Order	2.215	-	-	-	-	0.959 [1]
150	20	7.3	Ambient	Pseudo-First-Order	4.89	-	-	-	-	-
150	20	7.3	Ambient	Pseudo-Second-Order	4.89	-	-	-	-	-
250	20	7.3	Ambient	Pseudo-First-Order	6.825	-	-	-	-	-
250	20	7.3	Ambient	Pseudo-Second-Order	6.825	-	-	-	-	-

350	20	7.3	Ambient	Pseudo-First-Order	7.55	-	-	-	-	-
350	20	7.3	Ambient	Pseudo-Second-Order	7.55	-	-	-	-	-

Note: The table is populated with experimental conditions from a study on RR35 adsorption on eggshell powder.^[1] The calculated kinetic parameters ($q_{e,cal}$, k_1 , k_2 , k_{id} , and some R^2 values) were not provided in the source and are represented as "-". Researchers should populate these fields with their own experimental data.

Visualizations

Experimental Workflow

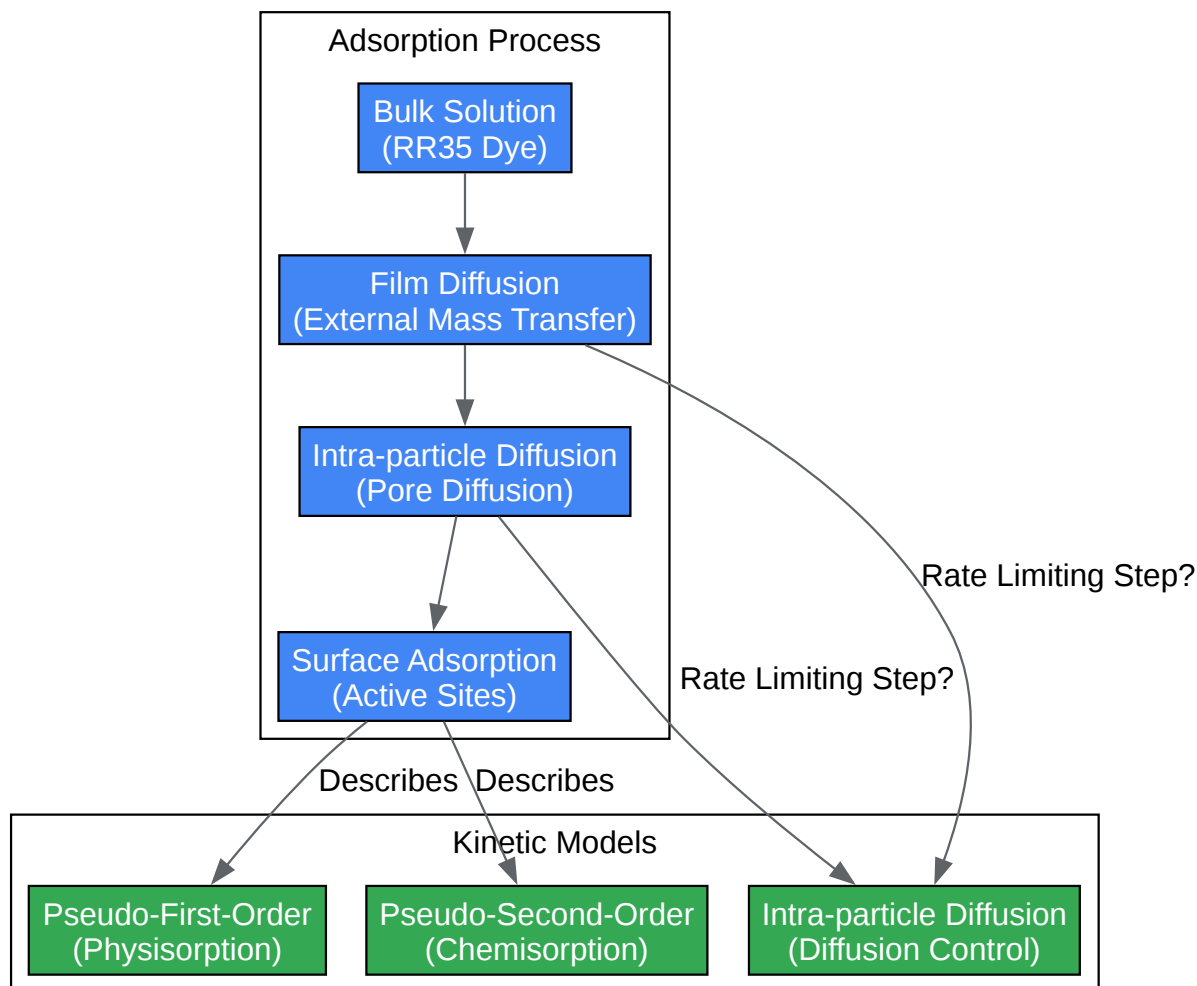


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Caption: Workflow for RR35 adsorption kinetics study.

Signaling Pathways of Adsorption Kinetics

Conceptual Diagram of Adsorption Kinetic Models



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Caption: Adsorption process and corresponding kinetic models.

Conclusion

The kinetic modeling of Reactive Red 35 adsorption is crucial for the development of efficient wastewater treatment technologies. By following the detailed protocols outlined in this document, researchers can systematically investigate the adsorption process. The application of pseudo-first-order, pseudo-second-order, and intra-particle diffusion models allows for the

determination of the adsorption mechanism and rate-controlling steps. The provided data tables and visualizations serve as a template for organizing and presenting research findings in a clear and concise manner, facilitating comparison and interpretation of results. This comprehensive approach will aid in the selection and optimization of adsorbents for the effective removal of Reactive Red 35 from aqueous solutions.

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References

- 1. sphinxsai.com [sphinxsai.com]
- 2. Kinetics, Isotherm and Thermodynamic Studies of the Adsorption of Reactive Red 239 Dye from Aqueous Solution by Chitosan 8B [scirp.org]
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